Cas no 76165-18-9 (4-amino-3-chloropyridine-2-carboxylic acid)
4-amino-3-chloropyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinecarboxylicacid, 4-amino-3-chloro-
- 4-AMINO-3-CHLORO-PYRIDINE-2-CARBOXYLIC ACID
- 4-amino-3-chloropyridine-2-carboxylic acid
- 2-Pyridinecarboxylicacid,4-amino-3-chloro
- 4-Amino-3-Chloro-2-Pyridinecarboxylic Acid
- EN300-213429
- 76165-18-9
- 4-Amino-3-chloropicolinic acid
- DTXSID80376437
- 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(CHLOROACETYL)PIPERAZINEHYDROCHLORIDE
- AKOS006294895
- SCHEMBL2349928
- SB53685
- FT-0692937
- BDA16518
- Z1198164171
- 4-Amino-3-chloropicolinicacid
-
- MDL: MFCD04114095
- Inchi: 1S/C6H5ClN2O2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
- InChI Key: NLMORBPDRBXCCD-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=NC=CC=1N
Computed Properties
- Exact Mass: 172.00400
- Monoisotopic Mass: 172.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 76.2Ų
Experimental Properties
- Density: 1.577
- Boiling Point: 406.8°C at 760 mmHg
- Flash Point: 199.8°C
- Refractive Index: 1.66
- PSA: 76.21000
- LogP: 1.59660
4-amino-3-chloropyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015009-250mg |
4-Amino-3-chloropicolinic acid |
76165-18-9 | 95% | 250mg |
$1058.40 | 2023-09-01 | |
| Alichem | A029015009-1g |
4-Amino-3-chloropicolinic acid |
76165-18-9 | 95% | 1g |
$2923.95 | 2023-09-01 | |
| TRC | A605503-2.5mg |
4-amino-3-chloropyridine-2-carboxylic acid |
76165-18-9 | 2.5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A605503-5mg |
4-amino-3-chloropyridine-2-carboxylic acid |
76165-18-9 | 5mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A605503-25mg |
4-amino-3-chloropyridine-2-carboxylic acid |
76165-18-9 | 25mg |
$ 275.00 | 2022-06-08 | ||
| Enamine | EN300-213429-0.05g |
4-amino-3-chloropyridine-2-carboxylic acid |
76165-18-9 | 95% | 0.05g |
$266.0 | 2023-09-16 | |
| Enamine | EN300-213429-0.1g |
4-amino-3-chloropyridine-2-carboxylic acid |
76165-18-9 | 95% | 0.1g |
$396.0 | 2023-09-16 | |
| Enamine | EN300-213429-0.25g |
4-amino-3-chloropyridine-2-carboxylic acid |
76165-18-9 | 95% | 0.25g |
$567.0 | 2023-09-16 | |
| Enamine | EN300-213429-0.5g |
4-amino-3-chloropyridine-2-carboxylic acid |
76165-18-9 | 95% | 0.5g |
$891.0 | 2023-09-16 | |
| Enamine | EN300-213429-1.0g |
4-amino-3-chloropyridine-2-carboxylic acid |
76165-18-9 | 95% | 1g |
$1142.0 | 2023-05-20 |
4-amino-3-chloropyridine-2-carboxylic acid Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4-amino-3-chloropyridine-2-carboxylic acid
Introduction to 4-amino-3-chloropyridine-2-carboxylic acid (CAS No. 76165-18-9)
4-amino-3-chloropyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 76165-18-9, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives family, characterized by a nitrogen-containing heterocyclic ring system, which makes it a versatile building block for synthesizing various biologically active molecules.
The structural features of 4-amino-3-chloropyridine-2-carboxylic acid include an amino group at the 4-position, a chloro substituent at the 3-position, and a carboxylic acid group at the 2-position. This unique arrangement of functional groups allows for diverse chemical modifications, enabling the synthesis of complex derivatives with tailored properties. Such modifications are crucial for developing novel compounds with enhanced pharmacological activities.
In recent years, 4-amino-3-chloropyridine-2-carboxylic acid has garnered attention in medicinal chemistry due to its potential applications in drug discovery. The pyridine core is a common motif in many pharmacologically active agents, including antiviral, antibacterial, and anticancer drugs. The presence of both amino and carboxylic acid functionalities provides multiple sites for further derivatization, facilitating the development of targeted therapeutics.
One of the most promising areas of research involving 4-amino-3-chloropyridine-2-carboxylic acid is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with various diseases, particularly cancer. By designing inhibitors that specifically target these kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural framework of 4-amino-3-chloropyridine-2-carboxylic acid makes it an ideal candidate for such applications.
Recent studies have demonstrated the utility of 4-amino-3-chloropyridine-2-carboxylic acid in the development of small-molecule inhibitors that exhibit potent activity against specific kinases. For instance, derivatives of this compound have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer cell lines. The chloro substituent at the 3-position and the amino group at the 4-position contribute to the binding affinity of these inhibitors by forming hydrogen bonds and hydrophobic interactions with the target enzyme.
Moreover, 4-amino-3-chloropyridine-2-carboxylic acid has been explored in the synthesis of antiviral agents. The pyridine scaffold is known to interact favorably with viral proteins, making it an effective component in designing drugs that can disrupt viral replication cycles. Researchers have synthesized analogs of this compound that exhibit inhibitory effects against various viruses, including herpesviruses and flaviviruses. These findings highlight the broad applicability of 4-amino-3-chloropyridine-2-carboxylic acid in addressing diverse therapeutic challenges.
The agrochemical industry has also benefited from the use of 4-amino-3-chloropyridine-2-carboxylic acid as an intermediate. Pyridine derivatives are widely employed in crop protection agents due to their ability to interact with biological targets in pests and weeds. By incorporating this compound into novel formulations, chemists have developed agrochemicals that offer improved efficacy and environmental safety. Such advancements are crucial for sustainable agriculture, ensuring higher crop yields while minimizing ecological impact.
The synthetic methodologies for preparing 4-amino-3-chloropyridine-2-carboxylic acid have been refined over time, leading to more efficient and scalable processes. Modern synthetic routes often involve multi-step reactions that leverage catalytic processes and green chemistry principles to minimize waste and energy consumption. These innovations not only enhance the cost-effectiveness of producing this compound but also align with global efforts to promote sustainable chemical manufacturing.
In conclusion, 4-amino-3-chloropyridine-2-carboxylic acid (CAS No. 76165-18-9) is a versatile intermediate with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and functional groups make it a valuable building block for synthesizing biologically active molecules with tailored properties. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in addressing contemporary challenges in medicine and agriculture.
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